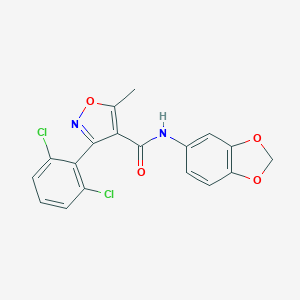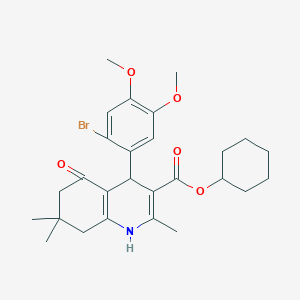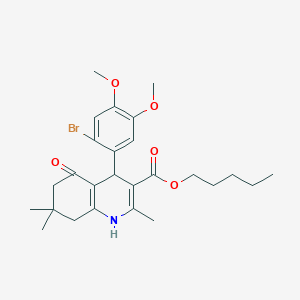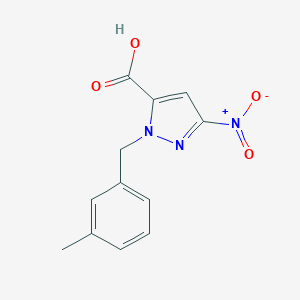![molecular formula C25H26N2O4 B448107 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B448107.png)
11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation methods for Cambridge ID 5812662 involve synthetic routes that are typically used in organic chemistry. These methods include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of Cambridge ID 5812662 involves scaling up the laboratory procedures to produce larger quantities. .
化学反応の分析
Cambridge ID 5812662 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Cambridge ID 5812662 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: In medicinal chemistry, Cambridge ID 5812662 is used in drug discovery and development to identify potential therapeutic agents.
Industry: The compound is utilized in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties .
作用機序
The mechanism of action of Cambridge ID 5812662 involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The interaction of Cambridge ID 5812662 with its targets can modulate signaling pathways, gene expression, and metabolic processes, resulting in its observed effects .
類似化合物との比較
Cambridge ID 5812662 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include other screening compounds cataloged by ChemBridge.
Uniqueness: Cambridge ID 5812662 may have unique properties such as higher binding affinity, better solubility, or enhanced stability compared to similar compounds, making it a valuable tool in scientific research .
特性
分子式 |
C25H26N2O4 |
|---|---|
分子量 |
418.5g/mol |
IUPAC名 |
6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H26N2O4/c1-4-22(29)27-18-8-6-5-7-16(18)26-17-12-25(2,3)13-19(28)23(17)24(27)15-9-10-20-21(11-15)31-14-30-20/h5-11,24,26H,4,12-14H2,1-3H3 |
InChIキー |
PZMXVSPOZWGCKF-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC5=C(C=C4)OCO5 |
正規SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(methylsulfanyl)-6-[(E)-2-(2-thienyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448024.png)
![ethyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B448025.png)
![2-[(Cyclopropylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B448026.png)


![Methyl 3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B448030.png)


![ethyl 2-({[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B448033.png)
![2-amino-4-(2-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B448035.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448042.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448046.png)
![3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448047.png)
